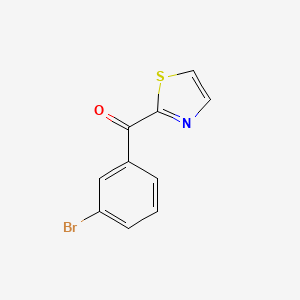
2-(3-Bromobenzoyl)thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Bromobenzoyl)thiazole is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of a bromobenzoyl group at the second position of the thiazole ring imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
Hantzsch Thiazole Synthesis: One common method for synthesizing 2-(3-Bromobenzoyl)thiazole involves the Hantzsch thiazole synthesis. This method typically involves the reaction of 3-bromobenzoyl chloride with thiourea in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, leading to the formation of the desired thiazole derivative.
Cyclization of α-Haloketones: Another approach involves the cyclization of α-haloketones with thiourea. For instance, 3-bromoacetophenone can be reacted with thiourea under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the Hantzsch method due to its efficiency and high yield. The reaction conditions are optimized to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
Substitution Reactions: 2-(3-Bromobenzoyl)thiazole can undergo nucleophilic substitution reactions due to the presence of the bromine atom. Common nucleophiles such as amines or thiols can replace the bromine atom, leading to the formation of various substituted thiazole derivatives.
Oxidation and Reduction Reactions: The compound can also participate in oxidation and reduction reactions. For example, the thiazole ring can be oxidized to form sulfoxides or sulfones, while reduction can lead to the formation of thiazolidines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substituted Thiazoles: Various substituted thiazoles are formed depending on the nucleophile used in substitution reactions.
Sulfoxides and Sulfones: Oxidation reactions yield sulfoxides and sulfones, which have distinct chemical properties.
科学研究应用
2-(3-Bromobenzoyl)thiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives. Its unique reactivity makes it valuable in the development of new chemical reactions and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: Due to its potential biological activities, this compound is explored as a lead compound in drug discovery. Its derivatives are tested for efficacy and safety in preclinical studies.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications.
作用机制
The mechanism of action of 2-(3-Bromobenzoyl)thiazole depends on its specific application:
Biological Activity: In biological systems, the compound may interact with enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects.
Chemical Reactions: In chemical reactions, the bromobenzoyl group can act as an electrophile, facilitating nucleophilic attack and subsequent substitution reactions.
相似化合物的比较
Similar Compounds
2-(4-Bromobenzoyl)thiazole: Similar to 2-(3-Bromobenzoyl)thiazole but with the bromine atom at the para position. It may exhibit different reactivity and biological activity due to the positional isomerism.
2-(3-Chlorobenzoyl)thiazole: Contains a chlorine atom instead of bromine. The presence of chlorine can affect the compound’s reactivity and biological properties.
2-(3-Bromophenyl)thiazole: Lacks the carbonyl group, which can significantly alter its chemical and biological properties.
Uniqueness
This compound is unique due to the presence of both the bromobenzoyl group and the thiazole ring. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound in various fields of research and industry.
属性
IUPAC Name |
(3-bromophenyl)-(1,3-thiazol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNOS/c11-8-3-1-2-7(6-8)9(13)10-12-4-5-14-10/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHTXWQRWTYXMTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)C2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl 2-{[5-({[4-(diethylsulfamoyl)phenyl]formamido}methyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B2798650.png)
![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2798651.png)
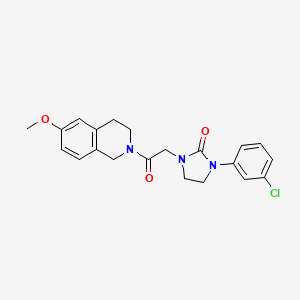

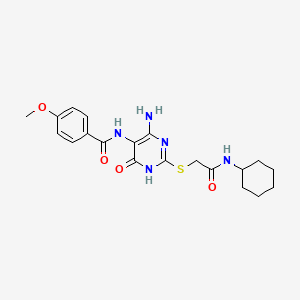
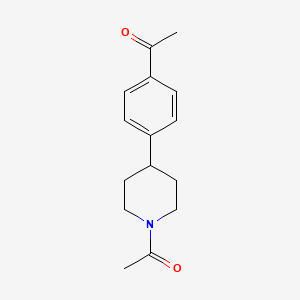

![[2-(4-methylphenoxy)pyridin-3-yl]methyl N-(2-methylphenyl)carbamate](/img/structure/B2798659.png)

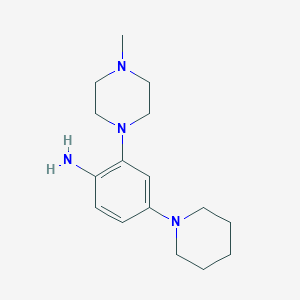
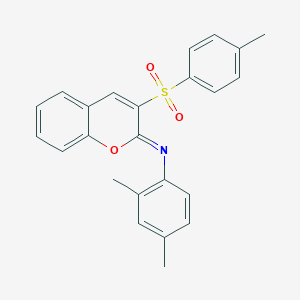
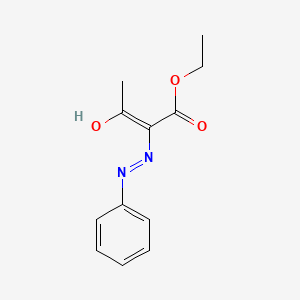

![6-chloro-N-cyclopropyl-5-methyl-N-{1-[3-(trifluoromethyl)phenyl]ethyl}pyridine-3-sulfonamide](/img/structure/B2798670.png)
